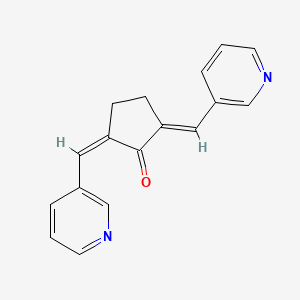
(2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one is a compound that belongs to the family of pyridine derivatives. It is also known as DAPCP or 3,3'-Dipyridylmethane-5,5'-dicarbaldehyde. This compound has attracted the attention of researchers due to its unique chemical structure and potential applications in different fields, especially in the field of scientific research.
Mecanismo De Acción
The mechanism of action of (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one in different applications is based on its unique chemical structure. In the case of metal ion detection, the compound forms a complex with the metal ion, resulting in a change in the fluorescence intensity. In the case of organic reactions, the compound acts as a Lewis acid catalyst, promoting the reaction by increasing the electrophilicity of the reactants.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one in lab experiments include its high selectivity and sensitivity for metal ion detection, its ability to catalyze organic reactions, and its low toxicity. However, the limitations of this compound include its limited solubility in water and its sensitivity to air and light, which can affect its stability and performance.
Direcciones Futuras
There are several future directions for the research on (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one. These include:
1. Developing new synthetic methods to improve the yield and purity of the compound.
2. Exploring the potential of this compound as a sensor for other analytes such as biomolecules.
3. Investigating the mechanism of action of this compound in different applications using advanced spectroscopic techniques.
4. Developing new applications for this compound in the fields of medicine and environmental science.
In conclusion, (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one is a compound with great potential in various scientific research applications. Its unique chemical structure and properties make it a valuable tool in the fields of analytical chemistry and organic synthesis. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in other fields.
Métodos De Síntesis
The synthesis of (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one is a multistep process that involves the reaction of pyridine-3-carboxaldehyde with cyclopentanone in the presence of a catalyst such as piperidine. The reaction proceeds via a Knoevenagel condensation reaction, followed by an intramolecular cyclization reaction to form the desired product. The yield of the product can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
(2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one has shown great potential in various scientific research applications, especially in the field of analytical chemistry. It has been used as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. This compound has also been used as a sensor for the detection of nitroaromatic compounds and as a catalyst for organic reactions.
Propiedades
IUPAC Name |
(2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-17-15(9-13-3-1-7-18-11-13)5-6-16(17)10-14-4-2-8-19-12-14/h1-4,7-12H,5-6H2/b15-9-,16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOZSYQLWMRUOP-CKOAPEAFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CN=CC=C2)C(=O)C1=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C/C(=C/C2=CN=CC=C2)/C(=O)/C1=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7553130.png)
![N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]-4-phenoxybenzamide](/img/structure/B7553137.png)
![benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate](/img/structure/B7553144.png)
![N-butan-2-yl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7553149.png)
![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B7553157.png)
![1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one](/img/structure/B7553170.png)
![N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide](/img/structure/B7553171.png)
![2-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6,7-dimethoxyquinazoline-2,4-diamine](/img/structure/B7553193.png)
![5-(2-fluorophenyl)-N-[4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7553209.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile](/img/structure/B7553220.png)
![N-methyl-N-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]quinoxalin-2-amine](/img/structure/B7553230.png)

![(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7553239.png)
![[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanone](/img/structure/B7553247.png)